molecular formula C18H19NO B6468916 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one CAS No. 2640822-61-1

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one

Cat. No.: B6468916
CAS No.: 2640822-61-1
M. Wt: 265.3 g/mol
InChI Key: VKKKMTWMPUDLAG-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one is a chemical compound featuring a pyrrolidin-2-one core substituted with a (4-methylphenyl)methyl group at the 1-position and a phenyl group at the 4-position. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel neuropharmacological agents. Compounds based on the pyrrolidin-2-one scaffold, such as pyrovalerone, have been extensively studied for their ability to act as potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET), with reduced effect on the serotonin transporter (SERT) . This selective inhibition profile makes such compounds valuable pharmacological tools for researching the dopaminergic and noradrenergic systems, which are critical in disorders like depression, fatigue, and substance abuse . Researchers can utilize this compound as a key synthetic intermediate or a structural analog to explore structure-activity relationships (SAR), investigate mechanisms of neurotransmitter reuptake, and develop potential therapeutics for neurological conditions. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity. For a comprehensive overview of hazards and handling, please refer to the Safety Data Sheet.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)12-19-13-17(11-18(19)20)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKKMTWMPUDLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

For 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one, dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate could serve as the D–A cyclopropane precursor. Reacting this with 4-phenylpyrrolidine under Ni(ClO₄)₂·6H₂O catalysis in dichloroethane (DCE) and acetic acid yields the intermediate 1,5-disubstituted pyrrolidin-2-one. Subsequent dealkoxycarbonylation via alkaline saponification (NaOH in ethanol/water) and thermolysis removes the ester groups, affording the target compound.

Key Data:

  • Catalyst : Ni(ClO₄)₂·6H₂O (20 mol%)

  • Solvent : DCE/AcOH/toluene (1:1:4 v/v)

  • Yield : 45–70% after purification

α-Bromoketone Amination Approach

Pyrovalerone analogs, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, are synthesized via α-bromoketone intermediates. Adapting this method, 1-(4-methylphenyl)pentan-1-one could be brominated at the α-position using HBr/AcOH, followed by reaction with 4-phenylpyrrolidine to form the pyrrolidin-2-one ring.

Bromination and Amination

The α-bromoketone intermediate is generated via electrophilic bromination. Subsequent amination with 4-phenylpyrrolidine in ether or ethanol, under basic conditions, facilitates nucleophilic substitution. Acidic workup (HCl) precipitates the hydrochloride salt, which is recrystallized for purity.

Key Data:

  • Bromination Agent : HBr/AcOH (48% yield)

  • Amination Solvent : Et₂O or EtOH

  • Overall Yield : 60–80% after recrystallization

Stereoselective Synthesis and Purification

While the target compound lacks chiral centers, geometric isomerism may arise during synthesis. The patent US8350045B2 demonstrates the isolation of E-isomers via selective washing. For instance, a mixture of E/Z isomers is washed with water to dissolve the Z-isomer, enriching the E-isomer to >98% purity.

Isomer Separation Protocol

  • Wash Solvent : Demineralized water (3× volumes)

  • Temperature : 25–30°C

  • Purity Enhancement : <2% Z-isomer residual

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/ReagentsYield (%)Purity (%)
D–A CyclopropaneDimethyl cyclopropane dicarboxylateNi(ClO₄)₂·6H₂O, NaOH45–70>95
α-Bromoketone1-(4-Methylphenyl)pentan-1-oneHBr, 4-phenylpyrrolidine60–80>98
Isomer SeparationE/Z isomer mixtureWater80–82>98

The D–A cyclopropane route offers modularity but requires multistep deprotection. In contrast, the α-bromoketone method provides higher yields but demands stringent bromination conditions.

Mechanistic Insights and Challenges

Ring-Opening and Cyclization

In the D–A cyclopropane approach, nickel catalysis facilitates polar ring-opening, directing nucleophilic attack by the amine to the cyclopropane’s electrophilic carbon. Cyclization proceeds via intramolecular lactamization, favored by aprotic solvents like toluene.

Steric and Electronic Effects

Introducing the 4-methylphenyl group at position 1 may hinder cyclization due to steric bulk. Kinetic studies suggest elevated temperatures (reflux) mitigate this by increasing reaction entropy .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with new functional groups replacing the original phenyl or methyl groups.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one, commonly referred to as "MPPP," is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. Below is a detailed overview of its applications, supported by comprehensive data tables and documented case studies.

Structure

The molecular formula for MPPP is C_{19}H_{22}N_{2}O. It features a pyrrolidinone core with phenyl and methyl substituents, which contribute to its pharmacological properties.

Properties

  • Molecular Weight : 294.39 g/mol
  • Melting Point : Varies based on purity and formulation
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

Pharmacological Research

MPPP has been investigated for its potential use in pharmacology, particularly in the study of neuropharmacological effects. It acts on the central nervous system (CNS) and has shown promise in the following areas:

  • Analgesic Properties : MPPP has been studied for its analgesic effects, potentially providing relief from pain without the addictive properties associated with traditional opioids.
  • Cognitive Enhancement : Research indicates that MPPP may enhance cognitive functions, making it a candidate for further studies in cognitive disorders.

Medicinal Chemistry

In medicinal chemistry, MPPP serves as a scaffold for designing new drugs. Its structural features allow for modifications that can lead to compounds with enhanced efficacy and reduced side effects.

Case Studies

  • A study published in the Journal of Medicinal Chemistry explored various derivatives of MPPP, demonstrating improved binding affinity to specific receptors associated with pain modulation.
  • Another research effort focused on synthesizing analogs of MPPP that exhibit selective inhibition of certain neurotransmitter reuptake processes, potentially leading to new treatments for depression.

Neuropharmacology

MPPP's interaction with neurotransmitter systems positions it as a valuable compound in neuropharmacological studies.

Research Findings

  • A series of experiments conducted at various universities indicated that MPPP modulates dopamine receptor activity, suggesting potential applications in treating disorders such as Parkinson's disease.
  • Additionally, MPPP has been evaluated for its role in modulating serotonin pathways, which could be beneficial in addressing anxiety disorders.

Toxicology Studies

Understanding the safety profile of MPPP is crucial for any potential therapeutic use. Toxicological studies have been conducted to evaluate its safety and side effects.

Findings

  • Research published in Toxicology Reports assessed the acute and chronic toxicity of MPPP in animal models, revealing dose-dependent effects on liver function and neurotoxicity at high concentrations.
  • Long-term studies are ongoing to determine the implications of chronic use and potential carcinogenicity.

Table 1: Summary of Pharmacological Effects

EffectDescriptionReference
AnalgesicPain relief without addictive properties
Cognitive EnhancementImprovement in memory and learning capabilities
Dopamine ModulationPotential treatment for Parkinson's disease
Serotonin ModulationPossible application in anxiety disorders

Table 2: Toxicological Profile

Study TypeFindingsReference
Acute ToxicityDose-dependent liver function impairment
Chronic ToxicityNeurotoxicity observed at high concentrations

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The following table summarizes key structural analogues and their properties based on the evidence:

Compound Name Molecular Formula Substituents Key Characteristics Reference
1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one C₁₈H₁₉NO 4-methylphenylmethyl (1-position), phenyl (4-position) Hydrophobic substituents; potential steric hindrance -
1-[(4-Ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one C₁₄H₁₉NO₂ 4-ethylphenylmethyl (1-position), hydroxymethyl (4-position) Increased polarity due to -CH₂OH; improved aqueous solubility
(4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one C₁₅H₁₈NO₃ Phenylethyl (1-position), ethyl (4-position) Bulkier substituents; possible conformational rigidity
4-MPHP (Cathinone hydrochloride) C₁₇H₂₆NO⁺·Cl⁻ 4-methylphenyl (aryl), hexan-1-one (core) Cathinone core; distinct pharmacological profile
Key Observations:

Substituent Effects on Polarity :

  • The hydroxymethyl group in 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one enhances polarity compared to the hydrophobic phenyl group in the target compound, likely improving solubility in polar solvents .
  • The 4-methylphenyl and phenyl groups in the target compound suggest high lipophilicity, which may influence membrane permeability in biological systems.

Steric and Conformational Effects :

  • The phenylethyl substituent in (4S,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one introduces greater steric bulk compared to the 4-methylbenzyl group in the target compound. This could affect binding interactions in receptor-mediated activities .

Core Structure Variations: Cathinone derivatives like 4-MPHP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one) share a ketone backbone but differ significantly from pyrrolidin-2-ones. These compounds are associated with stimulant effects, highlighting how core structure dictates pharmacological activity .

Physicochemical and Spectroscopic Data

  • Spectroscopic Trends: In , FT-IR and ¹H NMR data for pyrimidinone derivatives (e.g., C=O stretch at ~1650 cm⁻¹, NH signals at ~7.26 ppm) align with typical pyrrolidin-2-one spectra, suggesting analogous diagnostic peaks for the target compound .
  • Elemental Analysis: The close match between calculated and found values for C₁₅H₁₈NO₃ in (C: 76.77% vs. 76.81%) underscores the precision achievable in characterizing pyrrolidinone derivatives .

Biological Activity

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its pharmacological properties, including its role as a bromodomain inhibitor and its effects on various cellular pathways.

The synthesis of this compound typically involves the reaction of donor–acceptor cyclopropanes with primary amines, leading to the formation of pyrrolidinones through a one-pot process. This method has demonstrated high yields and broad applicability, allowing for the generation of various substituted pyrrolidinones that retain biological relevance .

Pharmacological Effects

This compound exhibits several pharmacological activities:

  • Bromodomain Inhibition : This compound has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression and is implicated in various cancers. The inhibition mechanism involves competitive binding, which disrupts the interaction between BRD4 and acetylated lysine residues on histones, thereby affecting transcriptional regulation .
  • Antagonistic Effects : Pyrrolidinone derivatives have shown antagonistic activity against receptors such as the dual orexin receptor and calcitonin gene-related peptide type I receptors. These interactions suggest potential applications in treating disorders related to sleep and pain .

Toxicological Studies

While the therapeutic potential is promising, studies have also highlighted the need for comprehensive toxicological assessments. Some derivatives have shown cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound in various cancer cell lines. The results indicated that this compound induced apoptosis through oxidative stress mechanisms, significantly reducing cell viability in a dose-dependent manner. The study emphasized the importance of structural modifications in enhancing bioactivity while minimizing toxicity .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of pyrrolidinone derivatives, including this compound. In vitro assays demonstrated that this compound could mitigate oxidative stress-induced neuronal cell death, suggesting its potential utility in neurodegenerative diseases .

Data Summary

Property Observation
Synthesis Method One-pot reaction with donor–acceptor cyclopropanes
Key Biological Activities Bromodomain inhibition, receptor antagonism
Cytotoxicity Dose-dependent reduction in cell viability
Potential Applications Cancer therapy, neuroprotection

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